Jnk-IN-5 is classified as a small molecule inhibitor specifically targeting the JNK signaling pathway. It is derived from a series of compounds developed to selectively inhibit JNK activity without affecting other mitogen-activated protein kinases (MAPKs). The development of Jnk-IN-5 and similar compounds has been driven by the need for targeted therapies in oncology and inflammatory diseases.
The synthesis of Jnk-IN-5 involves several key steps, primarily focusing on the modification of pyrimidine derivatives. The general approach includes:
Jnk-IN-5 has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties on the JNK pathway. The exact molecular formula and structural data can be derived from X-ray crystallography studies, which reveal the spatial arrangement of atoms within the compound.
Jnk-IN-5 primarily functions through competitive inhibition of the JNK enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition can be evaluated through various biochemical assays:
The mechanism of action of Jnk-IN-5 involves:
Jnk-IN-5 exhibits several notable physical and chemical properties that influence its behavior in biological systems:
Jnk-IN-5 has several potential applications in scientific research:
The c-Jun N-terminal kinase (JNK) pathway, a mitogen-activated protein kinase (MAPK) signaling cascade, functions as a critical sensor for cellular stress. This pathway is activated by diverse stimuli, including ultraviolet radiation, inflammatory cytokines, oxidative stress, and metabolic imbalances [1] [3]. Structurally, the JNK family comprises three genes—JNK1 (MAPK8), JNK2 (MAPK9), and JNK3 (MAPK10)—which undergo alternative splicing to yield 10 isoforms (46 kDa and 54 kDa variants) [1] [9]. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly localized to the brain, heart, and testes [1] [9].
Activation occurs through a three-tiered kinase module: MAP kinase kinase kinases (MAP3Ks) phosphorylate MAP kinase kinases (MKK4/7), which subsequently dually phosphorylate JNKs at the Thr-Pro-Tyr motif in their activation loop [1] [5]. Once activated, JNKs phosphorylate over 50 substrates, including transcription factors (e.g., c-Jun, ATF2), nuclear pore proteins (e.g., Nup214), and apoptosis regulators (e.g., Bim, Bcl-2) [1]. Scaffold proteins like JNK-interacting proteins (JIP1, JIP2, JIP3) spatially organize these signaling complexes, ensuring pathway specificity [1] [9].
Dysregulated JNK signaling contributes to pathogenesis across multiple diseases:
Table 1: Disease Associations of JNK Isoforms
Isoform | Primary Tissues | Pathological Roles |
---|---|---|
JNK1 | Ubiquitous | Obesity (IRS-1 phosphorylation), Pancreatic cancer progression |
JNK2 | Ubiquitous | Rheumatoid arthritis, Tumor invasion in breast cancer |
JNK3 | Brain, Heart, Testes | Neurodegeneration (Alzheimer’s, epilepsy, ischemia) |
Pan-JNK inhibitors (e.g., SP600125, AS601245) suppress all isoforms indiscriminately, leading to off-target effects due to structural homology across MAPKs [2] [6]. These compounds exhibit poor selectivity, inhibiting kinases like p38 and ribosomal S6 kinase at therapeutic concentrations [5] [6]. Consequently, they disrupt physiological JNK functions, such as embryonic development and immune regulation [1] [9].
Isoform-selective inhibition addresses these limitations by exploiting structural variations in JNKs:
Selective targeting of JNK3 is particularly promising for neurological disorders. As JNK3 is minimally expressed outside the brain, inhibitors could mitigate excitotoxicity and amyloidogenesis without systemic toxicity [3] [9]. Similarly, JNK1-specific compounds may combat insulin resistance or JNK2 inhibitors inflammation [5].
Table 2: Structural Basis for Isoform-Selective Inhibition
Structural Element | JNK1 | JNK2 | JNK3 | Therapeutic Implication |
---|---|---|---|---|
Gatekeeper Residue | Met146 | Val54 | Leu144 | JNK3 selectivity via hydrophobic interactions |
Hydrophobic Pocket | Ile106 | Leu77 | Met115 | Design of cavity-filling moieties |
DFG Motif Proximity | Cys116 | Cys116 | Cys154 | Covalent inhibition feasible for all isoforms |
First-Generation Pan-Inhibitors: SP600125, an ATP-competitive anthrapyrazolone, was among the earliest JNK inhibitors. Despite inhibiting JNK1/2/3 with IC₅₀ values of 40–90 nM, it cross-reacts with 50+ kinases at 1 μM concentrations [5] [6]. Similarly, AS601245 reduced infarct size in stroke models but showed limited cellular permeability [2] [6]. These compounds provided proof-of-concept but underscored the need for selectivity.
Second-Generation Inhibitors leverage structural insights and novel mechanisms:
Table 3: Developmental Milestones in JNK Inhibitors
Generation | Representative Compounds | Mechanism | Limitations | Advances |
---|---|---|---|---|
First-Generation | SP600125, AS601245 | ATP-competitive pan-inhibition | Low selectivity, high off-target rates | Validated JNK as a druggable target |
Second-Generation | JNK-IN-8, CC-90001 | Covalent modification of Cys residues | Requires specific cysteine positioning | Enhanced kinome-wide selectivity |
Second-Generation | PYC98, PYC71N | Isoform-specific ATP-pocket binding | Limited in vivo data | >50-fold selectivity for JNK1 |
Molecular docking has accelerated this evolution. In silico screening identified Lariciresinol as a JNK1-selective inhibitor (IC₅₀: 1.8 μM) that sensitizes colon cancer cells to oxaliplatin [4] [6]. Similarly, virtual docking of JNK-IN-5 analogs against JNK3’s hydrophobic pocket predicted sub-nanomolar affinity [4]. These advances highlight a shift toward precision targeting, with covalent and allosteric modulators poised to enter clinical oncology and neurodegeneration trials.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2